molecular formula C14H20 B14402412 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene CAS No. 87482-35-7

3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene

Cat. No.: B14402412
CAS No.: 87482-35-7
M. Wt: 188.31 g/mol
InChI Key: ANVNCVKZVRJIBU-UHFFFAOYSA-N
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Description

3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[5.5]undecane framework, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of the propan-2-ylidene group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-ylidene)spiro[5One common method involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides and sulfonyl allenols . This method provides a straightforward route to the desired spirocyclic structure under mild conditions.

Industrial Production Methods

While specific industrial production methods for 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the propan-2-ylidene group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated spirocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene involves its interaction with specific molecular targets and pathways. For instance, its role as a kinase inhibitor suggests that it binds to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can disrupt signaling pathways involved in inflammation and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87482-35-7

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

3-propan-2-ylidenespiro[5.5]undeca-1,4-diene

InChI

InChI=1S/C14H20/c1-12(2)13-6-10-14(11-7-13)8-4-3-5-9-14/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

ANVNCVKZVRJIBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2(CCCCC2)C=C1)C

Origin of Product

United States

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